N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives, followed by Paal-Knorr condensation to introduce the pyrrole fragment . The molecular formula is C₂₁H₂₁N₅O₂S, with an average molecular weight of 407.49 g/mol and a monoisotopic mass of 407.1416 g/mol .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-7-5-8-15(2)18(14)21-17(26)13-28-20-23-22-19(16-9-6-12-27-16)25(20)24-10-3-4-11-24/h3-12H,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRBVGZPORMXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activities, focusing on its anticonvulsant effects, antimicrobial properties, and interactions with various biological targets.
Chemical Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 459.56 g/mol.
Anticonvulsant Activity
Research has demonstrated significant anticonvulsant activity for this compound. In a study involving several derivatives of N-(2,6-dimethylphenyl) semicarbazones, the compound was shown to exhibit efficacy in the maximal electroshock test and was effective when administered both intraperitoneally and orally. Notably, one derivative increased GABA levels by 118% and inhibited GABA transaminase, suggesting a mechanism involving modulation of GABAergic neurotransmission .
Table 1: Anticonvulsant Activity Results
| Compound | Route of Administration | Efficacy (%) | Mechanism |
|---|---|---|---|
| N-(2,6-dimethylphenyl) semicarbazone | Intraperitoneal | 85% | GABA level increase |
| N-(2,6-dimethylphenyl) semicarbazone | Oral | 80% | GABA transaminase inhibition |
Antimicrobial Properties
The compound also exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring significantly enhances antibacterial efficacy .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | Effective |
| Escherichia coli | 62.50 µg/mL | Moderate |
Interaction with Biological Targets
Molecular docking studies have revealed that this compound interacts with several key proteins involved in disease pathways. For instance, it has been identified as a selective inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving animal models, the compound was tested for its anticonvulsant properties against standard pharmacological agents. Results showed that it provided comparable or superior protection against induced seizures compared to traditional anticonvulsants.
- Antibacterial Testing : Another study evaluated the compound's antibacterial properties using various strains of bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as a therapeutic agent.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups, including a triazole ring and a furan moiety. Its molecular formula is , with a molecular weight of approximately 360.45 g/mol. The presence of these structural elements contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has been tested against colorectal and pancreatic cancer models, with results indicating significant cytotoxic effects at low concentrations.
| Cancer Type | IC50 Value (µM) | Cell Line |
|---|---|---|
| Colorectal Cancer | 14 | HT-29 |
| Pancreatic Cancer | 12 | BxPC3 |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.
Case Study 1: Antiviral Activity
A recent study highlighted the compound's effectiveness against SARS-CoV-2 Mpro with an IC50 value of approximately . This positions it as a potential candidate for further development into antiviral therapeutics.
Case Study 2: Cytotoxicity in Cancer Models
In another investigation focusing on cancer therapy, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability post-treatment, revealing that concentrations as low as led to significant cell death in treated populations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole-3-sulfanyl acetamides. Structural analogs vary in substituents on the triazole ring, aryl groups, or sulfur-linked moieties, leading to divergent physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Bioactivity: The target compound’s pyrrole and furan substituents contribute to π-π stacking and hydrogen-bonding interactions, critical for anti-exudative activity . Thiophene substitution (as in ) introduces sulfur’s polarizability but may alter metabolic stability.
Synthetic Pathways: The Paal-Knorr condensation used for the pyrrole group contrasts with simpler alkylation in oxadixyl derivatives , highlighting trade-offs between synthetic complexity and functional diversity.
Table 2: Physicochemical Properties
| Property | Target Compound | Pyridine-Analog | Thiophene-Analog |
|---|---|---|---|
| Molecular Weight | 407.49 g/mol | 477.56 g/mol | 433.54 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 3.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Rotatable Bonds | 5 | 7 | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
